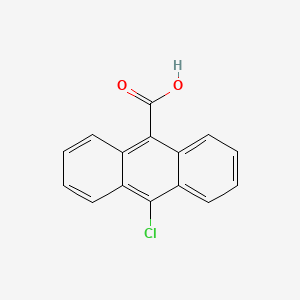
10-Chloroanthracene-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Chloroanthracene-9-carboxylic acid is an organic compound with the molecular formula C15H9ClO2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a chlorine atom substituted at the 10th position and a carboxylic acid group at the 9th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Chloroanthracene-9-carboxylic acid typically involves the chlorination of anthracene followed by carboxylation. One common method is the reaction of anthracene with chlorine in the presence of a catalyst such as iron(III) chloride to produce 10-chloroanthracene. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and carboxylation steps, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 10-Chloroanthracene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 10-Chloroanthracene-9-methanol or 10-Chloroanthracene-9-aldehyde.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
10-Chloroanthracene-9-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination complexes.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Studied for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic electronic materials and photochromic devices.
Mécanisme D'action
The mechanism of action of 10-Chloroanthracene-9-carboxylic acid is primarily related to its ability to participate in photochemical reactions. Upon exposure to light, the compound can undergo photoinduced electron transfer, leading to the formation of reactive intermediates such as radicals. These intermediates can interact with molecular targets, leading to various chemical transformations .
Comparaison Avec Des Composés Similaires
9-Anthracenecarboxylic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
10-Bromoanthracene-9-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Anthraquinone: An oxidized derivative of anthracene with different chemical properties and applications.
Uniqueness: 10-Chloroanthracene-9-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct reactivity and potential for diverse applications in photochemistry and material science .
Propriétés
Numéro CAS |
6929-82-4 |
|---|---|
Formule moléculaire |
C15H9ClO2 |
Poids moléculaire |
256.68 g/mol |
Nom IUPAC |
10-chloroanthracene-9-carboxylic acid |
InChI |
InChI=1S/C15H9ClO2/c16-14-11-7-3-1-5-9(11)13(15(17)18)10-6-2-4-8-12(10)14/h1-8H,(H,17,18) |
Clé InChI |
QPPISUQIVCOXIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


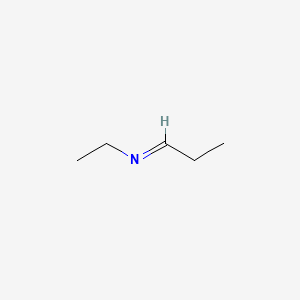
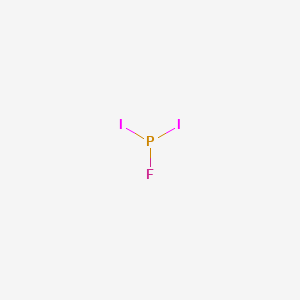

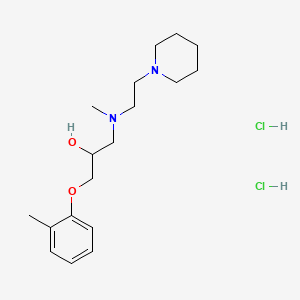
![[Bis(methylsulfanyl)methyl]benzene](/img/structure/B14713103.png)
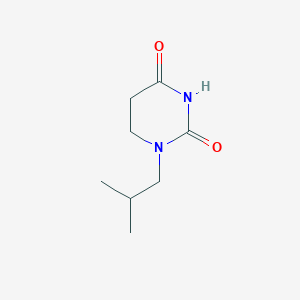
![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)

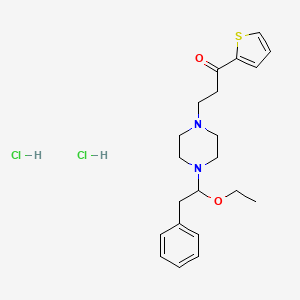
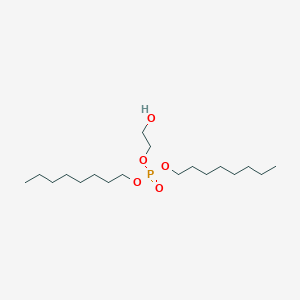
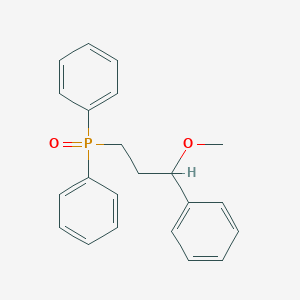
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
![1-[2-(Piperidin-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B14713175.png)
